REACTION_CXSMILES
|
[CH2:1]([C:6]#[N:7])[CH2:2][CH:3]([CH3:5])[CH3:4].[CH2:8]([CH2:10]N)[OH:9]>O.O.C([O-])(=O)C.[Cd+2].C([O-])(=O)C>[CH2:1]([C:6]1[O:9][CH2:8][CH2:10][N:7]=1)[CH2:2][CH:3]([CH3:5])[CH3:4] |f:2.3.4.5.6|
|
Name
|
50.g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.515 mol
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)C#N
|
Name
|
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
cadmium acetate dihydrate
|
Quantity
|
3.2 g
|
Type
|
catalyst
|
Smiles
|
O.O.C(C)(=O)[O-].[Cd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
and stirred under nitrogen for about two days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to about 125 degrees C
|
Type
|
DISTILLATION
|
Details
|
The product is distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to about 84 degrees C
|
Type
|
CUSTOM
|
Details
|
at about 29 mmHg is collected
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |